molecular formula C2H2F5O3P B033828 Pentafluoroethylphosphonic acid CAS No. 103305-01-7

Pentafluoroethylphosphonic acid

Cat. No. B033828
M. Wt: 200 g/mol
InChI Key: XLWUDBRTNPGWDQ-UHFFFAOYSA-N
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Description

Pentafluoroethylphosphonic acid is a chemical compound with the molecular formula C2H2F5O3P . It has a molecular weight of 200 .


Synthesis Analysis

The synthesis of phosphonic acids, including Pentafluoroethylphosphonic acid, can be achieved through various methods . One common method involves the dealkylation of dialkyl phosphonates under acidic conditions .


Molecular Structure Analysis

The molecular structure of Pentafluoroethylphosphonic acid consists of a phosphorus atom bonded to three oxygen atoms and one carbon atom . The carbon atom is further bonded to two hydrogen atoms and five fluorine atoms .


Physical And Chemical Properties Analysis

Pentafluoroethylphosphonic acid has a density of 1.9±0.1 g/cm3, a boiling point of 168.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 44.7±6.0 kJ/mol and a flash point of 55.8±30.1 °C .

Scientific Research Applications

    Separation Science

    • Phosphonic acids, including Pentafluoroethylphosphonic acid, are used in separation science . They are used in the synthesis of polymers that have applications in separation processes .
    • The methods of application involve the synthesis of polymers containing phosphoric, phosphonic, and phosphinic acid functionalities .
    • The results of these applications are efficient separation technologies that are crucial to the environment and world economy .

    Chemical Biology, Medicine, Materials, and Other Domains

    • Phosphonic acids are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .
    • This method has been used to prepare three acyclic nucleoside phosphonates (ANPs), an important class of antiviral and anticancer drugs .
    • The results of these applications are the production of important compounds used in various fields .

    Polymer Engineering

    • Phosphonic acids are used in the synthesis of polymers for separation processes .
    • The methods of application involve the synthesis of polymers containing phosphoric, phosphonic, and phosphinic acid functionalities .
    • The results of these applications are efficient separation technologies that are crucial to the environment and world economy .

    Biochemistry

    • Phosphonic acids are used in the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .
    • The methods of application involve the synthesis of phosphonic acids from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .
    • The results of these applications are the production of important compounds used in various fields .

    Environmental Science

    • Phosphonic acids, including Pentafluoroethylphosphonic acid, are a class of persistent organic pollutants (POPs) known for their persistence, long-distance migration, and toxicity .
    • They are widely used in industrial and consumer applications .
    • The results of these applications have led to increasing exposure of these substances to humans and other life forms .

    Material Science

    • Phosphonic acids are used in the design of supramolecular or hybrid materials .
    • The methods of application involve the synthesis of phosphonic acids from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .
    • The results of these applications are the production of important compounds used in various fields .

Safety And Hazards

Pentafluoroethylphosphonic acid is a chemical substance that requires careful handling due to its potential hazards . For detailed safety information, please refer to the appropriate Safety Data Sheet (SDS) .

properties

IUPAC Name

1,1,2,2,2-pentafluoroethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F5O3P/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWUDBRTNPGWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)P(=O)(O)O)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F5O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382879
Record name Pentafluoroethylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluoroethylphosphonic acid

CAS RN

103305-01-7
Record name Pentafluoroethylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103305-01-7
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